Prostate Cancer Cell Line Cytotoxicity: 3-BITC IC50 Superiority Over Reference Chemotherapeutic Agent
3-Butenyl isothiocyanate was assessed for comparative cytotoxicity across seven human cancer cell lines, revealing pronounced selectivity for prostate cancer (PC-3) cells. The IC50 of 3-BITC against PC-3 was 0.041 µL/mL, compared to 167.49 µL/mL against A-549 lung adenocarcinoma cells, representing an approximately 4,000-fold selectivity window [1]. In a separate head-to-head study on PC-3 cells, 3-BITC at 50 µM induced a dose-dependent cytotoxic effect that was significantly higher than docetaxel (DOCE) at 2 nM after 72 h of culture, and additionally potentiated DOCE's effects in a dose-dependent manner [2]. This contrasts with structurally related dietary ITCs such as phenylethyl-ITC, which showed broader but less selective cytotoxicity across multiple cancer types [3].
| Evidence Dimension | Cytotoxic potency (IC50) against prostate cancer PC-3 cells and selectivity versus non-prostate cancer lines |
|---|---|
| Target Compound Data | 3-BITC IC50: 0.041 µL/mL (PC-3); IC50: 167.49 µL/mL (A-549 lung); IC50: 0.072 µL/mL (HeLa); IC50: 0.049 µL/mL (HepG-2) |
| Comparator Or Baseline | Camptothecin IC50: 121.597 µM (PC-3); Docetaxel (2 nM) showed weaker cytotoxicity than 3-BITC (50 µM) at 72 h; PEITC showed significant but non-selective activity across HepG2, DU145, and 22Rv1 |
| Quantified Difference | 3-BITC IC50 ratio PC-3 to A-549 = ~4,085-fold difference in potency; 3-BITC cytotoxicity exceeded that of docetaxel at 72 h |
| Conditions | PC-3, A-549, HeLa, HepG-2, IMR-32, MCF-7, MG-63 cell lines; 3-BITC concentration range 5×10⁻⁴–35×10⁻³ µL/mL; docetaxel at 1–2 nM; 24–72 h exposure |
Why This Matters
For researchers procuring ITCs for prostate cancer-focused studies, 3-BITC offers a combination of sub-microliter/mL potency against PC-3 cells and docetaxel-chemosensitizing capacity that is not established for AITC or BITC, justifying compound-specific specification in oncology experimental design.
- [1] Arora R, Kumar R, Mahajan J, Vig AP, Singh B, Singh B, Arora S. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines. J Food Sci Technol. 2016;53(9):3437-3445. Table 1. doi:10.1007/s13197-016-2322-2 View Source
- [2] Núñez-Iglesias MJ, García-Santiago C, Novio S, Cartea ME, Soengas P, Velasco P, Freire-Garabal M. Effects of 3-butenyl isothiocyanate on phenotypically different prostate cancer cells. Int J Oncol. 2018;53(5):2213-2223. doi:10.3892/ijo.2018.4568 View Source
- [3] Crowley E, et al. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro. Anticancer Res. 2019;39(7):3469-3485. doi:10.21873/anticanres.13493 View Source
